molecular formula C8H13ClN2O3S B3108089 (4-Chlorobenzyl)hydrazine methanesulfonate CAS No. 1638351-23-1

(4-Chlorobenzyl)hydrazine methanesulfonate

Cat. No.: B3108089
CAS No.: 1638351-23-1
M. Wt: 252.72
InChI Key: GACLHBBGGSQKEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)hydrazine methanesulfonate typically involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate in the presence of a base, followed by the addition of methanesulfonic acid to form the methanesulfonate salt . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or recrystallization to obtain high-purity product

    Quality Control: Rigorous testing to ensure consistency and purity of the final product

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)hydrazine methanesulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding azides or other oxidized derivatives

    Reduction: Reduction reactions can yield hydrazones or other reduced forms

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions

Major Products

    Oxidation: Formation of azides or nitroso compounds

    Reduction: Hydrazones or amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

(4-Chlorobenzyl)hydrazine methanesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)hydrazine methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved often include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)hydrazine hydrochloride
  • (4-Chlorobenzyl)hydrazine sulfate
  • (4-Chlorobenzyl)hydrazine nitrate

Uniqueness

(4-Chlorobenzyl)hydrazine methanesulfonate is unique due to its specific methanesulfonate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)methylhydrazine;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACLHBBGGSQKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CNN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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